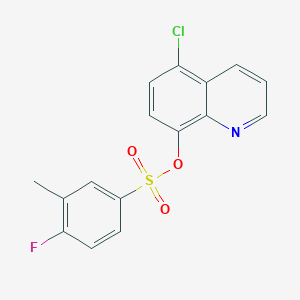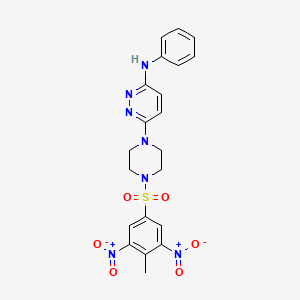
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid
概要
説明
9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid: is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic electronics, photonics, and medicinal chemistry. The presence of a bromobutyl group and a carboxylic acid functional group in this compound makes it a versatile intermediate for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid typically involves the following steps:
Bromination of Fluorene: Fluorene is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN to introduce a bromine atom at the 9-position of the fluorene ring.
Alkylation: The brominated fluorene is then reacted with 1,4-dibromobutane in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the 4-bromobutyl group at the 9-position.
Carboxylation: The resulting 9-(4-bromobutyl)-9H-fluorene is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or butyllithium (n-BuLi) to introduce the carboxylic acid functional group at the 9-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromobutyl group in 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The fluorene ring can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.
Fluorenone Derivatives: Oxidation of the fluorene ring leads to the formation of fluorenone derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group results in the formation of alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of fluorene derivatives with biological molecules. Its ability to undergo substitution reactions makes it useful for attaching various functional groups that can interact with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorene derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices
作用機序
The mechanism of action of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid depends on its specific application. In biological systems, it can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
9-(4-bromobutyl)-9H-carbazole: Similar in structure but with a carbazole core instead of a fluorene core.
9-(4-bromobutyl)-9H-xanthene: Similar in structure but with a xanthene core instead of a fluorene core.
9-(4-bromobutyl)-9H-anthracene: Similar in structure but with an anthracene core instead of a fluorene core.
Uniqueness
The uniqueness of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid lies in its combination of a fluorene core with a bromobutyl group and a carboxylic acid functional group. This combination imparts unique electronic and chemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
9-(4-bromobutyl)fluorene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)


![ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2952485.png)



![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
![2-{[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2952499.png)



